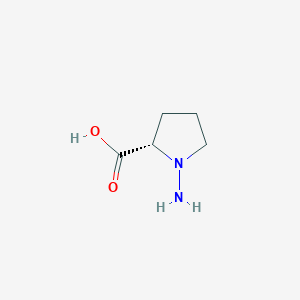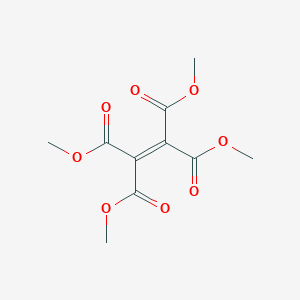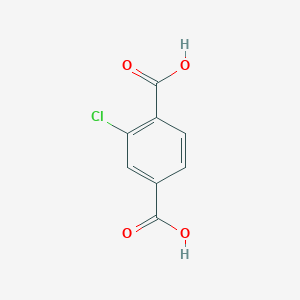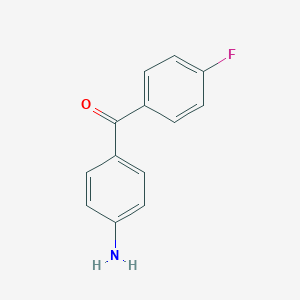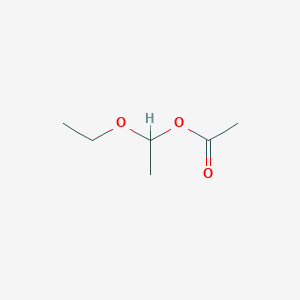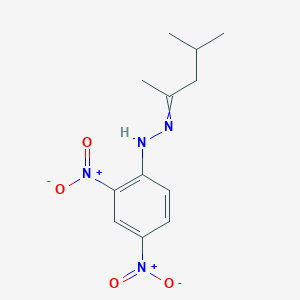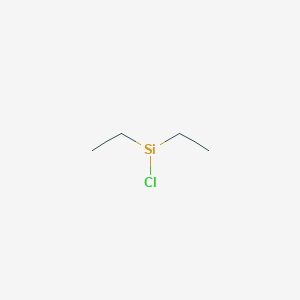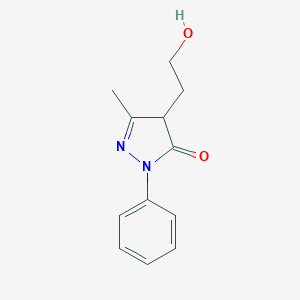
4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one
カタログ番号 B158816
CAS番号:
10223-33-3
分子量: 218.25 g/mol
InChIキー: AVOONTISHAAFGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability .科学的研究の応用
Application 1: Hydrogel Synthesis
- Summary of Application : “4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one” can be used in the synthesis of hydrogels. Hydrogels are synthesized from natural polymers, synthetic polymers, polymerizable synthetic monomers, and a combination of natural and synthetic polymers .
- Methods of Application : Synthesis of hydrogels involves physical, chemical, and hybrid bonding. The bonding is formed via different routes, such as solution casting, solution mixing, bulk polymerization, free radical mechanism, radiation method, and interpenetrating network formation .
- Results or Outcomes : The synthesized hydrogels have significant properties, such as mechanical strength, biocompatibility, biodegradability, swellability, and stimuli sensitivity. These properties are substantial for electrochemical and biomedical applications .
Application 2: Alzheimer’s Disease Research
- Summary of Application : “4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one” has been used in research related to Alzheimer’s disease (AD). Specifically, it has been used in studies investigating the disaggregation of amyloid-β (aβ) peptides, which aggregate into toxic oligomers, fibrils, and plaques central to the molecular pathogenesis of AD .
- Methods of Application : An electrochemical impedimetric immunosensor for aβ diagnostics was developed by immobilizing a specific anti-amyloid-β (aβ) antibody onto a self-assembled monolayer functionalized with a new interdigitated chain-shaped electrode .
- Results or Outcomes : The study found that the accumulation of aβ aggregates on the surface of the anti-aβ/SAM/ICE sensor has been extricated. The kinetic disaggregation rate k value of aβ aggregates was found to be 0.038 .
Application 3: Emulsion Polymers
- Summary of Application : “4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one” has dual functionality containing a polymerizable acrylic group and a terminal hydroxy group. It is used to make emulsion polymers .
- Methods of Application : The compound is combined with other monomers to create emulsion polymers .
- Results or Outcomes : The resultant resins are used in coatings, sealants, adhesives, elastomers, and other applications .
Application 4: Bioinspired Adhesives
- Summary of Application : “4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one” is used in the development of catechol-based bioinspired adhesives .
- Methods of Application : The strategy involves incorporating catechol moieties into polymeric backbones .
- Results or Outcomes : The adhesive properties of hydrogels have been investigated. The hydrogel with a feed monomer ratio of 1:1 at 0.3 mol.-% of MBA and DOPA displayed the highest rigidity and higher failure shear stress (greater adhesive properties) .
Application 5: Buffering Agent
- Summary of Application : “4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one” is a zwitterionic sulfonic acid buffering agent, commonly known as HEPES. It is widely used in cell culture, largely because it is better at maintaining physiological pH despite changes in carbon dioxide concentration (produced by aerobic respiration) when compared to bicarbonate buffers .
- Methods of Application : HEPES is added to the cell culture medium to maintain the pH level .
- Results or Outcomes : HEPES helps in maintaining the physiological pH of the cell culture medium, which is crucial for the growth and survival of the cells .
Application 6: Smart Hydrogels
- Summary of Application : “4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one” is used in the synthesis of smart hydrogels. These hydrogels exhibit excellent characteristics of reacting under different environmental conditions such as pH, temperature, light, electric field, and magnetic field as well as biological and chemical stimuli .
- Methods of Application : The synthesis involves preparing a stock solution of AAm and MBAAm in 4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one, followed by mixing N-(3-dimethyl aminopropyl acrylamide) (DMAPAAm) and N, N, N ′, N ′-tetramethylethylenediamine (TEMED) with the solution .
- Results or Outcomes : The resultant smart hydrogels have potential advantages and are drawing the attention of researchers for a wide range of applications, for instance, in designing biomedical, industrial, agricultural, electrical, healthcare, and hygienic products .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(2-hydroxyethyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-11(7-8-15)12(16)14(13-9)10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOONTISHAAFGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CCO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436541 |
Source


|
| Record name | 4-(2-HYDROXYETHYL)-3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one | |
CAS RN |
10223-33-3 |
Source


|
| Record name | 4-(2-HYDROXYETHYL)-3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
DIBENZ(a,h)ANTHRACENE, 6-FLUORO-
1764-39-2
2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
1801-20-3
4-Bromophenyl isothiocyanate
1985-12-2

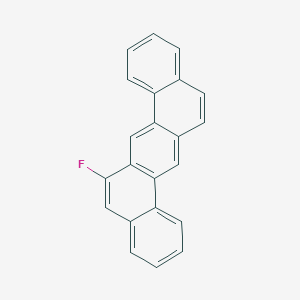
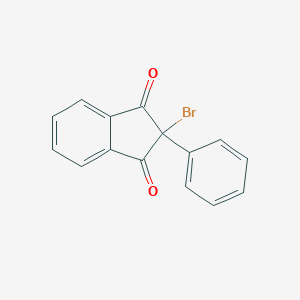
![2-Chloropyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)
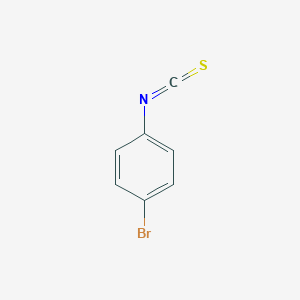
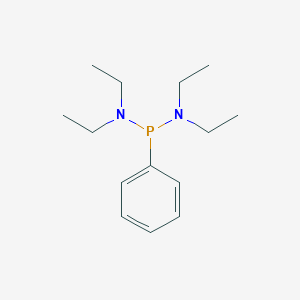
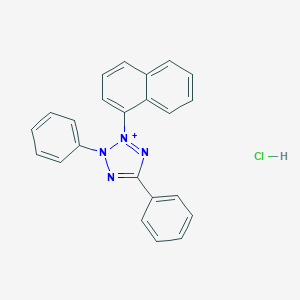
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)
